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2-(4-Chloro-3-fluorophenyl)-2-pentanol

Catalog No.
S8280895
CAS No.
M.F
C11H14ClFO
M. Wt
216.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chloro-3-fluorophenyl)-2-pentanol

Product Name

2-(4-Chloro-3-fluorophenyl)-2-pentanol

IUPAC Name

2-(4-chloro-3-fluorophenyl)pentan-2-ol

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

InChI

InChI=1S/C11H14ClFO/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3

InChI Key

UANWHHUSCSHQJU-UHFFFAOYSA-N

SMILES

CCCC(C)(C1=CC(=C(C=C1)Cl)F)O

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)Cl)F)O

2-(4-Chloro-3-fluorophenyl)-2-pentanol is an organic compound characterized by its unique structure, which includes a pentanol chain substituted with a 4-chloro-3-fluorophenyl group. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to the presence of both halogen atoms and a hydroxyl group, which can influence its reactivity and biological activity.

Typical of alcohols and aromatic compounds. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Nucleophilic Substitution: The halogen atoms on the aromatic ring can undergo nucleophilic substitution, allowing for further functionalization.

These reactions make 2-(4-Chloro-3-fluorophenyl)-2-pentanol a versatile intermediate in organic synthesis.

Several methods can be employed for synthesizing 2-(4-Chloro-3-fluorophenyl)-2-pentanol:

  • Nucleophilic Substitution: Starting from 4-chloro-3-fluorobenzene, a nucleophile such as 2-pentanol can be introduced under basic conditions.
  • Reduction of Ketones: The corresponding ketone (if available) can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Biocatalytic Methods: Enzymatic processes may also be explored for more selective syntheses, particularly for producing enantiomerically pure forms .

The compound is primarily explored for its potential use in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Synthesis: In the production of other complex organic molecules.
  • Research: As a tool compound in studies investigating the effects of halogen substituents on biological activity.

Interaction studies involving 2-(4-Chloro-3-fluorophenyl)-2-pentanol may focus on:

  • Drug-Receptor Interactions: Understanding how this compound interacts with specific biological receptors could reveal its pharmacological potential.
  • Enzyme Activity Modulation: Investigating how this compound affects enzyme kinetics could provide insights into its mechanism of action.

Such studies are crucial for elucidating the compound's role in medicinal chemistry and its potential therapeutic applications.

Several compounds share structural similarities with 2-(4-Chloro-3-fluorophenyl)-2-pentanol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Properties
4-Chloro-3-fluorophenolHydroxyl group directly on the aromatic ringAntimicrobial activity
1-(4-Chlorophenyl)ethanolEthanol backbone with a chlorinated phenyl groupUsed in various organic syntheses
4-Fluoro-3-chlorobenzaldehydeAldehyde functional group instead of alcoholReactive intermediate in organic synthesis
2-PentanolSimple aliphatic alcoholCommon solvent and starting material

The uniqueness of 2-(4-Chloro-3-fluorophenyl)-2-pentanol lies in its combination of both alcohol and halogen functionalities, which may enhance its reactivity and biological interactions compared to structurally similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.0717209 g/mol

Monoisotopic Mass

216.0717209 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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